molecular formula C9H11N5O2 B13802482 2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione CAS No. 6344-82-7

2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione

Cat. No.: B13802482
CAS No.: 6344-82-7
M. Wt: 221.22 g/mol
InChI Key: JZVQZCVNIIPTFF-UHFFFAOYSA-N
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Description

2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione is a heterocyclic compound that belongs to the class of pyrimidopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrimidopyridazine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the pyrimidopyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidopyridazine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione stands out due to its specific substitution pattern and the presence of the propylamino group, which may confer unique biological properties and enhance its potential as a therapeutic agent.

Properties

CAS No.

6344-82-7

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

2-(propylamino)-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione

InChI

InChI=1S/C9H11N5O2/c1-2-3-10-9-11-4-5-6(12-9)8(16)14-13-7(5)15/h4H,2-3H2,1H3,(H,13,15)(H,14,16)(H,10,11,12)

InChI Key

JZVQZCVNIIPTFF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C2C(=N1)C(=O)NNC2=O

Origin of Product

United States

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